R-(+)-Carbidopa

説明

An inhibitor of DOPA DECARBOXYLASE that prevents conversion of LEVODOPA to dopamine. It is used in PARKINSON DISEASE to reduce peripheral adverse effects of LEVODOPA. It has no anti-parkinson activity by itself.

作用機序

Target of Action

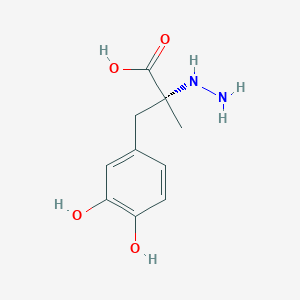

R-(+)-Carbidopa, also known as ®-alpha-Hydrazino-3,4-dihydroxy-alpha-methylbenzenepropanoic acid, Lopac-C-126, or (2R)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid, primarily targets the enzyme aromatic amino acid decarboxylase (DDC) . DDC plays a crucial role in the biosynthesis of L-tryptophan to serotonin and the modification of L-DOPA to dopamine .

Mode of Action

Carbidopa acts as an inhibitor of DDC , preventing the peripheral metabolism of levodopa . This is significant because levodopa can cross the blood-brain barrier, while dopamine cannot . Therefore, the administration of carbidopa is essential to prevent the transformation of external levodopa to dopamine before reaching the main action site in the brain .

Biochemical Pathways

The inhibition of DDC by Carbidopa affects the biosynthesis pathways of L-tryptophan to serotonin and L-DOPA to dopamine . This increases dopamine availability, which can enhance the effectiveness of the remaining neurons and alleviate symptoms in conditions such as Parkinson’s disease .

Pharmacokinetics

It is always administered concomitantly with levodopa .

Result of Action

The primary result of Carbidopa’s action is the increased availability of dopamine in the brain. By inhibiting DDC and preventing the peripheral metabolism of levodopa, more levodopa is able to cross the blood-brain barrier and be converted to dopamine in the brain . This can help alleviate symptoms in conditions characterized by a deficiency of dopamine, such as Parkinson’s disease .

生化学分析

Biochemical Properties

R-(+)-Carbidopa plays a significant role in biochemical reactions, particularly as an inhibitor of DDC . This interaction with DDC is crucial as it inhibits the peripheral metabolism of levodopa, allowing a greater proportion of administered levodopa to cross the blood-brain barrier for central nervous system effect .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. Its primary function is to influence cell function by increasing the availability of dopamine in the brain, which is deficient in conditions like Parkinson’s disease . This increase in dopamine availability can enhance the effectiveness of the remaining neurons and alleviate symptoms of the disease .

Molecular Mechanism

The mechanism of action of this compound is primarily through its inhibitory effect on DDC . By inhibiting DDC, this compound prevents the peripheral metabolism of levodopa to dopamine, allowing more levodopa to reach the brain where it is converted to dopamine . This mechanism enhances the availability of dopamine in the brain, improving neuronal function and alleviating symptoms of Parkinson’s disease .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its role in enhancing the effectiveness of levodopa therapy in Parkinson’s disease

Metabolic Pathways

This compound is involved in the metabolic pathway related to the biosynthesis of L-tryptophan to serotonin and L-DOPA to dopamine . It interacts with the enzyme DDC, inhibiting its function and thereby influencing the metabolic pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of its role in enhancing levodopa therapy. It works primarily by inhibiting DDC in the peripheral tissues, allowing more levodopa to reach the brain

生物活性

R-(+)-Carbidopa, primarily known for its role as a peripheral dopa decarboxylase inhibitor in the treatment of Parkinson's disease, exhibits a range of biological activities beyond its primary use. This article delves into its mechanisms, effects on immune function, pharmacodynamics, and clinical implications based on diverse research findings.

Carbidopa functions by inhibiting the enzyme aromatic L-amino acid decarboxylase (AAAD), which converts levodopa to dopamine outside the central nervous system (CNS). This inhibition allows more levodopa to cross the blood-brain barrier, enhancing its therapeutic effect while minimizing peripheral side effects such as nausea and vomiting. The enzyme inhibition is crucial for optimizing levodopa's efficacy in Parkinson's disease management .

Immunomodulatory Effects

Recent studies have highlighted this compound's immunomodulatory properties. Research indicates that carbidopa can inhibit T cell proliferation and activation both in vitro and in vivo .

- T Cell Proliferation : In a study involving CD4+ T cells, carbidopa was shown to block anti-CD3 induced proliferation in a dose-dependent manner. Additionally, carbidopa treatment significantly reduced the production of pro-inflammatory cytokines such as IFN-γ and IL-17a .

- Macrophage Polarization : Carbidopa appears to promote the differentiation of M2 macrophages, which are associated with anti-inflammatory responses, while suppressing M1 macrophage activation .

Table 1: Summary of Key Research Findings on this compound

Case Study Example

A notable case study involved a 75-year-old male with advanced Parkinson’s disease who experienced significant motor fluctuations despite being treated with levodopa-carbidopa. Adjustments to his regimen included the introduction of extended-release formulations, which resulted in improved daily functioning and reduced off-time .

Pharmacological Implications

The integration of this compound into treatment regimens for Parkinson’s disease has shown promising results. For instance, a phase 3 trial comparing IPX203 (an extended-release formulation) to immediate-release carbidopa-levodopa demonstrated that IPX203 provided statistically significant improvements in "good on-time" without troublesome dyskinesia . This suggests that formulations incorporating carbidopa can enhance patient outcomes by allowing for fewer daily doses while maintaining efficacy.

科学的研究の応用

Pharmacological Applications

1.1 Treatment of Parkinson's Disease

R-(+)-Carbidopa is predominantly used in conjunction with levodopa to enhance therapeutic outcomes for patients with PD. It inhibits the enzyme aromatic L-amino acid decarboxylase (AAAD) in the peripheral tissues, preventing the conversion of levodopa to dopamine outside the central nervous system (CNS). This mechanism increases the bioavailability of levodopa in the brain, thereby improving motor symptoms associated with PD .

1.2 Clinical Studies on Efficacy

A significant study compared immediate-release (IR) and controlled-release (CR) formulations of carbidopa/levodopa. Over five years, both formulations maintained similar levels of control over PD symptoms, but CR was superior for activities of daily living and emotional well-being due to higher doses . Another study examining IPX203, an extended-release formulation of carbidopa/levodopa, demonstrated improved "good on-time" without troublesome dyskinesia compared to IR formulations .

Diagnostic Applications

2.1 Quantitative Analysis

Recent advancements have led to innovative methods for quantifying carbidopa levels in biological samples. A colorimetric assay developed for carbidopa detection showed enhanced sensitivity and reproducibility compared to previous methods . This non-invasive monitoring could facilitate better management of PD therapy by allowing for real-time adjustments based on carbidopa levels in urine samples.

Emerging Formulations and Technologies

3.1 Continuous Subcutaneous Infusion

The development of ND0612, a continuous subcutaneous infusion of levodopa and carbidopa, has shown promise in maintaining stable plasma concentrations of levodopa, thereby reducing "OFF" times experienced by patients . This formulation aims to address the limitations associated with oral dosing regimens.

3.2 Combination Therapies

Research into combination therapies involving this compound with other agents is ongoing. For instance, combining ND0612 with oral levodopa/carbidopa has been shown to enhance therapeutic effects while minimizing fluctuations in motor control .

Case Studies and Observational Research

4.1 MONOTREAT Study

The MONOTREAT study evaluated the effects of levodopa-carbidopa infusion on advanced PD patients' quality of life and motor symptoms. Results indicated significant improvements in both motor and non-motor symptoms, highlighting the effectiveness of continuous infusion therapies involving this compound .

Summary Table of Key Findings

化学反応の分析

Route 1: Modified Strecker Reaction

-

Hydrazine-KCN Condensation :

Arylacetone (1 ) reacts with hydrazine and potassium cyanide to form a hydrazine derivative (2 ). -

Hydrolysis Steps :

Degradation and Stability

This compound’s hydrazine group makes it susceptible to hydrolysis and oxidation:

-

Acidic Hydrolysis : Rapid degradation in 48% HBr at elevated temperatures .

-

Oxidative Degradation : Forms quinone derivatives in the presence of oxygen, detectable via UV-Vis spectroscopy at λ<sub>max</sub> = 280 nm .

Colorimetric Quantification

This compound reacts with aldehydes to form colored azine derivatives:

-

Optimal Aldehyde : Indole-3-acetaldehyde (I3A) in ethanol/water (1:1) produces a stable azine with λ<sub>max</sub> = 450 nm.

LC-MS Characterization

Reaction with I3A generates four major peaks in LC-MS:

-

Peak at 11.72 min : Corresponds to unreacted I3A ([M + H]<sup>+</sup> = 145.9 m/z).

-

Peak at 13.20 min : Azine derivative ([M + H]<sup>+</sup> = 327.1 m/z) .

Condensation Reactions

This compound undergoes selective condensation with:

-

Catecholaldehyde : Forms a yellow Schiff base (λ<sub>max</sub> = 420 nm).

-

Vanillin : Produces a hydrazone complex, applicable in spectrophotometric assays .

Reaction Mechanisms

特性

IUPAC Name |

(2R)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFNLOMSOLWIDK-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28875-92-5 | |

| Record name | Benzenepropanoic acid, alpha-hydrazino-3,4-dihydroxy-alpha-methyl-, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028875925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。